

N-Cbz-N-methyl-L-leucine molecular weight

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Compound of Interest

Compound Name: **N-Cbz-N-methyl-L-leucine**

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An In-Depth Technical Guide to **N-Cbz-N-methyl-L-leucine** for Advanced Drug Development

Abstract

N-(Benzoyloxycarbonyl)-N-methyl-L-leucine, commonly abbreviated as **N-Cbz-N-methyl-L-leucine** or Z-N-Me-Leu-OH, is a non-proteinogenic, N-protected amino acid derivative of significant interest in peptide chemistry and medicinal drug discovery. Its unique structure, featuring a methyl group on the alpha-nitrogen, imparts critical properties to peptide-based therapeutics, including enhanced resistance to enzymatic degradation and improved cell permeability. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and strategic applications, with a particular focus on the challenges and solutions associated with its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).

Core Physicochemical Properties

A thorough understanding of the fundamental properties of **N-Cbz-N-methyl-L-leucine** is essential for its effective handling, reaction setup, and characterization. Key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Weight	279.33 g/mol	[1] [2] [3]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[1] [3]
CAS Number	33099-08-0	[1] [3]
Appearance	White crystalline powder	[2]
Melting Point	74-75 °C	[2]
Solubility	Soluble in organic solvents like ethanol and dichloromethane.	[2]
IUPAC Name	(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid	[1]

Molecular Structure and Identification

The structure combines the L-leucine side chain with two key modifications to the alpha-amino group: a methyl group and a benzyloxycarbonyl (Cbz or Z) protecting group.

Caption: 2D structure of **N-Cbz-N-methyl-L-leucine**.

- Synonyms: Z-N-Me-Leu-OH, Cbz-N-methyl-L-leucine, Z-N-methyl-L-leucine[\[1\]](#)[\[3\]](#)
- InChIKey: TVXSGOBGRXNJLM-ZDUSSCGKSA-N[\[1\]](#)

Synthesis and Purification Protocol

The synthesis of **N-Cbz-N-methyl-L-leucine** is typically achieved by the N-methylation of its precursor, N-Cbz-L-leucine. This transformation is a critical step that introduces the sterically hindering and electronically donating methyl group to the amide nitrogen.

Causality Behind Experimental Choices

The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. NaH is sufficiently basic to deprotonate the N-H of the Cbz-protected amine, forming a sodium amide

salt. This deprotonation is necessary to activate the nitrogen for subsequent nucleophilic attack on the methylating agent, iodomethane. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH. The reaction is initiated at 0°C to control the initial exothermic deprotonation before being allowed to proceed at room temperature.

Detailed Synthesis Protocol

The following protocol is adapted from a well-established procedure for the N-methylation of a similar Cbz-protected amino acid.[4]

- Preparation: To a stirred solution of N-Cbz-L-leucine (1 equivalent) in anhydrous tetrahydrofuran (THF), add 60% sodium hydride (NaH) in mineral oil (3 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Argon).
- Deprotonation: Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the sodium amide salt.
- Methylation: Add iodomethane (8 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.
- Quenching: Carefully quench the reaction at 0°C by the slow addition of ice water.
- Extraction (Base Wash): Extract the aqueous mixture with a non-polar solvent (e.g., ethyl ether) to remove unreacted iodomethane and mineral oil. The desired product remains in the aqueous layer as its carboxylate salt.
- Acidification: Acidify the aqueous layer to a pH of approximately 1.5 using a dilute HCl solution. This step protonates the carboxylate, making the final product soluble in organic solvents.
- Extraction (Product): Extract the acidified aqueous layer with ethyl acetate.
- Purification: Combine the organic extracts, wash with a saturated sodium thiosulfate solution to remove any residual iodine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under vacuum to yield the crude product, which can be further purified by crystallization or column chromatography.

Caption: General workflow for the synthesis of **N-Cbz-N-methyl-L-leucine**.

Analytical Characterization

To ensure the identity, purity, and quality of **N-Cbz-N-methyl-L-leucine** for use in sensitive applications like drug synthesis, a combination of analytical techniques is employed.

- High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid) is used to separate the target compound from starting materials and by-products. The European Pharmacopoeia mandates stringent purity levels for amino acids, requiring high-resolution separation from closely related isomers like isoleucine.^[5]
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is typically used to generate the $[M+H]^+$ or $[M+Na]^+$ ions, providing definitive confirmation of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR provide unambiguous structural confirmation. Key signals to verify include the N-methyl singlet, the characteristic peaks of the leucine side chain, and the aromatic protons of the Cbz group.

Applications in Peptide Synthesis and Drug Discovery

N-Cbz-N-methyl-L-leucine is not merely a chemical intermediate; it is a strategic building block for creating advanced peptide therapeutics.

- Amine Protection: The benzyloxycarbonyl (Cbz) group provides robust protection for the amine nitrogen, preventing unwanted side reactions during peptide bond formation.^[6] It is stable to many reaction conditions but can be readily removed by catalytic hydrogenolysis.
- Enhanced Proteolytic Stability: The N-methyl group acts as a "proteolytic shield." Natural proteases often fail to recognize or cleave the N-methylated amide bond, significantly increasing the in-vivo half-life of the resulting peptide drug.^[7]

- Improved Pharmacokinetics: N-methylation can disrupt the hydrogen-bonding network of a peptide backbone, reducing its polarity and increasing its lipophilicity. This often leads to improved cell permeability and oral bioavailability.[8]
- Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined conformation. This can be used to fine-tune receptor binding affinity and specificity.[7]
- Advanced Therapeutics: This compound is used in the synthesis of peptidomimetics, potential antitumor agents, and as a component in linkers for Antibody-Drug Conjugates (ADCs).[4][6][9]

Technical Focus: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The very feature that makes N-methylated amino acids desirable—steric hindrance—also makes them challenging to incorporate during SPPS.

The Challenge of Steric Hindrance

Forming an amide bond with the secondary N-methyl amine is significantly more difficult than with a primary amine. This steric clash can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired full-length peptide.[8]

Optimized Coupling Strategies

To overcome this hurdle, specialized coupling reagents and optimized protocols are required. The choice of reagent is critical for achieving high efficiency while minimizing side reactions like racemization.[8]

Coupling Reagent	Activation Mechanism	Advantages	Disadvantages	Best Use Case
HATU / HBTU	Uronium/Aminium Salt	Very fast and highly efficient.	High cost; potential for racemization if excess base is used.	Gold standard for difficult couplings, including N-methylated residues.
DIC / HOAt	Carbodiimide with Additive	Cost-effective; low risk of racemization.	Slower reaction times compared to uronium reagents.	Suitable when racemization is a primary concern and longer reaction times are acceptable. [8]

Self-Validating SPPS Protocol

- Resin Preparation: Start with the peptide-resin bearing a deprotected primary amine.
- Amino Acid Activation: Pre-activate the incoming Fmoc-protected amino acid (4 equivalents) with a suitable coupling reagent like HATU (3.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in a solvent like DMF for 1-3 minutes.
- Coupling to N-Me-Leu: Add the activated amino acid solution to the deprotected **N-Cbz-N-methyl-L-leucine** resin. Agitate the mixture for 1-4 hours at room temperature. A longer coupling time or a "double coupling" (repeating the step) may be necessary.
- Reaction Monitoring (Self-Validation): The standard Kaiser test will give a false negative because it only detects primary amines. The Chloranil test must be used as an alternative to confirm the absence of the secondary N-methyl amine, indicating a complete reaction.[\[8\]](#)
- Washing: After complete coupling is confirmed, thoroughly wash the resin with DMF and Dichloromethane (DCM).

- Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.

Caption: Workflow for coupling an amino acid onto an N-methyl-leucine residue in SPPS.

Conclusion

N-Cbz-N-methyl-L-leucine is a powerful and enabling reagent for the synthesis of next-generation peptide therapeutics. While its molecular weight of 279.33 g/mol is a fundamental property, its true value lies in the strategic advantages conferred by the N-methyl group. By providing proteolytic stability and enhancing pharmacokinetic properties, it allows researchers and drug developers to overcome many of the traditional limitations of peptide-based drugs. A comprehensive understanding of its synthesis, characterization, and the specialized protocols required for its use is paramount to successfully leveraging its potential in the development of novel medicines.

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